![molecular formula C8H10ClNO2 B1375128 3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol CAS No. 1340094-47-4](/img/structure/B1375128.png)
3-[(6-Chloropyridin-2-yl)oxy]propan-1-ol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Henbest Reduction in Steroid Synthesis
The Henbest reduction method, which uses a solution of chloroiridic acid and trimethyl phosphite in 90% aqueous propan-2-ol, is employed in the synthesis of steroids. This method is selective for 3-oxo-groups and plays a critical role in synthesizing 'allo-tetrahydro' metabolites of various steroid hormones and related compounds (Browne & Kirk, 1969).
X-ray Investigation of Azole Derivatives
The synthesis and structural analysis of azole derivatives, such as 3-Chloro-1-(4-nitro-5-piperidinylimidazol-1-yl)propan-2-ol, were explored using X-ray crystallography. These derivatives, with their complex molecular structures, are significant in chemical research (Gzella, Wrzeciono, & Pöppel, 1999).
Retrosynthetic Analysis in Organic Synthesis
Retrosynthetic analysis, a critical process in organic synthesis, uses compounds like 1-(Pyridine-3-yl)propan-1-ol for educational examples. This method is essential for understanding disconnection and functional group interconversion in complex organic molecules (Sunjic & Petrović Peroković, 2016).
Probing Drosophila Nicotinic Receptor Interaction
3-(6-Chloropyridin-3-yl)methyl-2-nitromethylenetetrahydrothiophene, synthesized using alpha-nitro ketone intermediates, is used to study the interaction with Drosophila neonicotinoid-nicotinic acetylcholine receptors. This research is pivotal in understanding insecticidal action and receptor interactions (Zhang, Tomizawa, & Casida, 2004).
Photooxidation in Aqueous Solutions
Research on the photooxidation of organic compounds by polyoxometalates in aqueous solutions, including the selective oxidation of propan-2-ol to propanone, is significant. This study contributes to understanding the role of OH radicals in the oxidation process (Mylonas et al., 1999).
Designing α1 Receptor Antagonists
The synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives and their potential as α1 receptor antagonists were studied. This research contributes to the development of new drugs targeting α1 receptors (Hon, 2013).
Eigenschaften
IUPAC Name |
3-(6-chloropyridin-2-yl)oxypropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-1-4-8(10-7)12-6-2-5-11/h1,3-4,11H,2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNKNHFDJHGEEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)OCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Amino-1-[(4-fluorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B1375046.png)

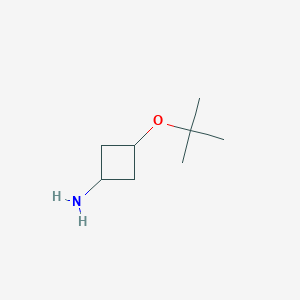
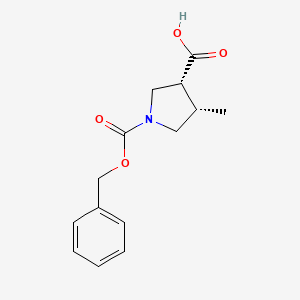
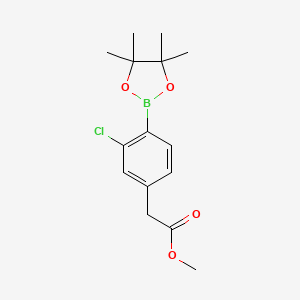
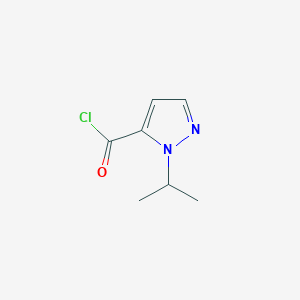
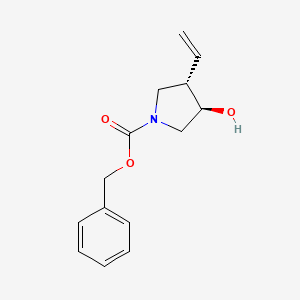
![4-Bromo-2-chloro-6-fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1375058.png)
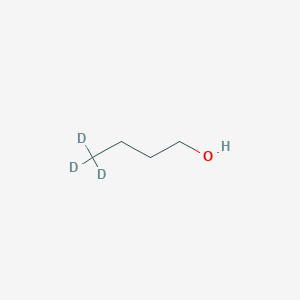
![(R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate](/img/structure/B1375060.png)


![cis-3-Oxabicyclo[3.1.0]hexane-6-methanol](/img/structure/B1375064.png)
